N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine, commonly known as Mibefradil, is a calcium channel blocker that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Mechanism of Action
Mibefradil works by blocking voltage-gated calcium channels, which are responsible for regulating the influx of calcium ions into cells. By inhibiting these channels, Mibefradil can reduce the contractility of smooth muscle cells, leading to vasodilation and decreased blood pressure. It can also reduce the excitability of cardiac cells, leading to a decrease in heart rate and contractility.
Biochemical and Physiological Effects:
Mibefradil has been shown to have a number of biochemical and physiological effects in various cell types. It can reduce the release of neurotransmitters from neurons, inhibit the growth of cancer cells, and modulate the activity of ion channels in cardiac and smooth muscle cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Mibefradil in lab experiments is its specificity for calcium channels, which allows for precise control over its effects. However, its potency and potential toxicity can also be a limitation, as high concentrations may cause off-target effects or cell death.
Future Directions
There are several potential future directions for research on Mibefradil. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been suggested as a potential therapy for pulmonary hypertension and other cardiovascular conditions. Additionally, further investigation into its mechanisms of action and potential side effects may help to elucidate its therapeutic potential.
Synthesis Methods
The synthesis of Mibefradil involves the reaction of 2-naphthylguanidine with 4-methyl-6-(trifluoromethyl)-2-pyrimidinylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic steps to yield the final compound.
Scientific Research Applications
Mibefradil has been studied for its potential therapeutic applications in a variety of medical conditions, including hypertension, angina, and arrhythmias. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-naphthalen-2-ylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5/c1-10-8-14(17(18,19)20)24-16(22-10)25-15(21)23-13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H3,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBWNOOKWQXRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC3=CC=CC=C3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC3=CC=CC=C3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.